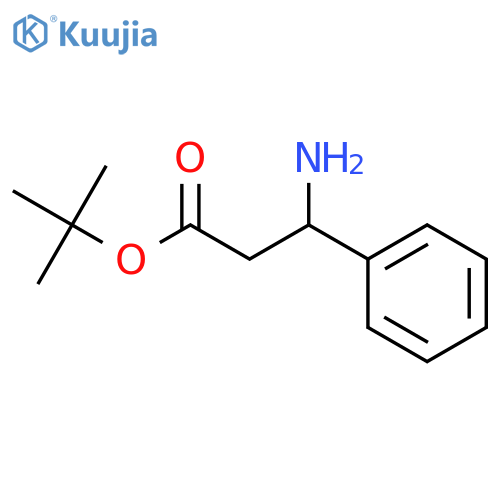Cas no 161671-34-7 ((R)-tert-Butyl 3-amino-3-phenylpropanoate)

161671-34-7 structure
商品名:(R)-tert-Butyl 3-amino-3-phenylpropanoate
(R)-tert-Butyl 3-amino-3-phenylpropanoate 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid, b-amino-, 1,1-dimethylethyl ester,(bR)-
- TERT-BUTYL (3R)-3-AMINO-3-PHENYLPROPANOATE
- TBUTYL-(3R)-3-AMINO-3-PHENYLPROPANOATE
- (R)-tert-Butyl 3-aMino-3-phenylpropanoate
- (R)-1,1-DIMETHYLETHYL-3-AMINO 3-PHENYLPROPANOATE
- (3R)-3-Amino-3-phenyl-propionic acid tert-butyl ester
- tert-Butyl (3R)-3-amino-3-phenylpropanoate,97%
- MFCD00798309
- 161671-34-7
- SCHEMBL469053
- Tert-butyl (R)-3-amino-3-phenylpropanoate
- CS-0272760
- TERT-BUTYL-(3R)-3-AMINO-3-PHENYLPROPANOATE
- TYYCBAISLMKLMT-LLVKDONJSA-N
- 1,1-dimethylethyl (3R)-3-amino-3-phenylpropanoate
- AKOS017342927
- Tert-butyl (3R)-3-amino-3-phenyl-propanoate
- Benzenepropanoic acid,b-amino-,1,1-dimethylethyl ester,(br)-
- EN300-6512256
- Benzenepropanoic acid, beta-amino-, 1,1-dimethylethyl ester, (betaR)-
- (R)-tert-Butyl3-amino-3-phenylpropanoate
- DB-232276
- (R)-tert-Butyl 3-amino-3-phenylpropanoate
-
- MDL: MFCD00798309
- インチ: InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1
- InChIKey: TYYCBAISLMKLMT-LLVKDONJSA-N
- ほほえんだ: CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N
計算された属性
- せいみつぶんしりょう: 221.14200
- どういたいしつりょう: 222.149404
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.9
- ひょうめんでんか: 1
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: イエロー粘稠液
- 密度みつど: 1.04 g/cm3
- ふってん: 318.7°Cat760mmHg
- フラッシュポイント: 170.6°C
- 屈折率: 1.496-1.498
- PSA: 52.32000
- LogP: 3.11850
- ようかいせい: 使用できません
(R)-tert-Butyl 3-amino-3-phenylpropanoate セキュリティ情報
- 危険カテゴリコード: 34
- セキュリティの説明: 45-36/37/39-26
-
危険物標識:

- セキュリティ用語:S45-36/37/39-26
- リスク用語:R34
(R)-tert-Butyl 3-amino-3-phenylpropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB166308-1 g |
tert-Butyl-(3R)-3-amino-3-phenylpropanoate |
161671-34-7 | 1g |
€285.00 | 2023-02-23 | ||
| eNovation Chemicals LLC | D948456-100g |
tert-Butyl (3R)-3-amino-3-phenyl-propanoate |
161671-34-7 | 95% | 100g |
$7850 | 2024-08-03 | |
| Enamine | EN300-6512256-2.5g |
tert-butyl (3R)-3-amino-3-phenylpropanoate |
161671-34-7 | 95% | 2.5g |
$2408.0 | 2023-05-29 | |
| Enamine | EN300-6512256-0.5g |
tert-butyl (3R)-3-amino-3-phenylpropanoate |
161671-34-7 | 95% | 0.5g |
$959.0 | 2023-05-29 | |
| Aaron | AR001WHN-500mg |
Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |
161671-34-7 | 95% | 500mg |
$1344.00 | 2025-02-14 | |
| A2B Chem LLC | AA87663-1g |
Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |
161671-34-7 | 95% | 1g |
$531.00 | 2024-04-20 | |
| A2B Chem LLC | AA87663-50mg |
Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |
161671-34-7 | 95% | 50mg |
$335.00 | 2024-04-20 | |
| A2B Chem LLC | AA87663-500mg |
Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |
161671-34-7 | 95% | 500mg |
$366.00 | 2024-04-20 | |
| 1PlusChem | 1P001W9B-100mg |
Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |
161671-34-7 | 95% | 100mg |
$589.00 | 2024-06-20 | |
| 1PlusChem | 1P001W9B-500mg |
Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |
161671-34-7 | 95% | 500mg |
$1248.00 | 2024-06-20 |
(R)-tert-Butyl 3-amino-3-phenylpropanoate 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
161671-34-7 ((R)-tert-Butyl 3-amino-3-phenylpropanoate) 関連製品
- 6335-76-8(Ethyl 3-amino-3-phenylpropanoate)
- 3082-68-6((βR)-β-Aminobenzenepropanoic Acid Ethyl Ester)
- 3082-69-7((βS)-β-Aminobenzenepropanoic Acid Ethyl Ester)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:161671-34-7)(R)-tert-Butyl 3-amino-3-phenylpropanoate

清らかである:99%
はかる:1g
価格 ($):2749.0